molecular formula C7H9ClF3NS B1431827 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride CAS No. 1432679-31-6

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride

Cat. No.: B1431827
CAS No.: 1432679-31-6
M. Wt: 231.67 g/mol
InChI Key: SKQJMFOMRXRZBO-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol. It is an aromatic amine, characterized by the presence of a thiophene ring substituted with a trifluoromethyl group at the 5-position and an ethan-1-amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized by reacting a suitable precursor with sulfur and a trifluoromethylating agent.

    Substitution Reaction: The thiophene ring undergoes a substitution reaction to introduce the ethan-1-amine group at the 2-position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethanamine
  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethanol
  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethanoic acid

Uniqueness

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NS.ClH/c8-7(9,10)6-2-1-5(12-6)3-4-11;/h1-2H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQJMFOMRXRZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Reactant of Route 2
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Reactant of Route 3
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Reactant of Route 4
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Reactant of Route 5
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Reactant of Route 6
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride

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